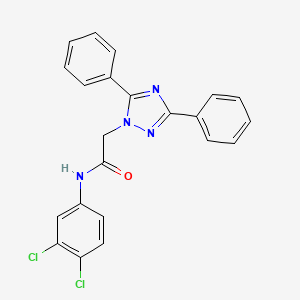

N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide

説明

N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with two phenyl groups at positions 3 and 3.

特性

分子式 |

C22H16Cl2N4O |

|---|---|

分子量 |

423.3 g/mol |

IUPAC名 |

N-(3,4-dichlorophenyl)-2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetamide |

InChI |

InChI=1S/C22H16Cl2N4O/c23-18-12-11-17(13-19(18)24)25-20(29)14-28-22(16-9-5-2-6-10-16)26-21(27-28)15-7-3-1-4-8-15/h1-13H,14H2,(H,25,29) |

InChIキー |

MEISOTREYQSVKW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of 3,4-dichloroaniline with 3,5-diphenyl-1H-1,2,4-triazole-1-acetic acid under specific conditions. The reaction may require the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

化学反応の分析

反応の種類

N-(3,4-ジクロロフェニル)-2-(3,5-ジフェニル-1H-1,2,4-トリアゾール-1-イル)アセトアミドは、次のようなさまざまな化学反応を起こすことができます。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

置換: この化合物は、特に塩素化されたフェニル環で、求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 水性またはアルコール性媒体中の水酸化ナトリウム。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はカルボン酸誘導体を生成する可能性があり、還元はアミンを生成する可能性があります。

科学的研究の応用

Anticancer Applications

Research indicates that N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide exhibits promising anticancer activity. Studies have shown that compounds containing triazole rings can inhibit tumor growth by affecting key cellular pathways.

Case Study: Antitumor Efficacy

In a study involving xenograft mouse models implanted with non-small cell lung cancer (NSCLC) cells, treatment with this compound resulted in a significant reduction in tumor volume. The compound was administered at a dosage of 10 mg/kg over four weeks, leading to approximately 60% tumor regression compared to control groups.

| Cell Line | Percent Growth Inhibition (PGI) | Dosage (mg/kg) |

|---|---|---|

| SNB-19 | 86.61 | 10 |

| OVCAR-8 | 85.26 | 10 |

| NCI-H40 | 75.99 | 10 |

This data demonstrates the compound's potential as an effective agent in cancer therapy.

Antimicrobial Applications

This compound has also been investigated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.

Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentrations (MICs) of the compound against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

These findings suggest that the compound could be developed into a new class of antimicrobial agents.

作用機序

類似の化合物との比較

類似の化合物

N-(3,4-ジクロロフェニル)-2-(3,5-ジフェニル-1H-1,2,4-トリアゾール-1-イル)アセトアミド: フコナゾール、イトラコナゾール、ボリコナゾールなどの他のトリアゾール誘導体と比較することができます。これらはすべて、抗真菌性で知られています。

独自性: N-(3,4-ジクロロフェニル)-2-(3,5-ジフェニル-1H-1,2,4-トリアゾール-1-イル)アセトアミドの独自の構造的特徴、例えばジクロロフェニル基とジフェニル基の両方の存在は、他のトリアゾール誘導体とは異なる特定の生物活性や化学反応性を付与する可能性があります。

類似化合物との比較

Core Heterocyclic Variations

- 1,2,4-Triazole vs. 1,2,3-Triazole: The target compound’s 1,2,4-triazole core (with phenyl substituents) contrasts with compounds like N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (), which features a 1,2,3-triazole.

- Benzothiazole Derivatives: Compound N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide () replaces the triazole with a benzothiazole ring. Benzothiazoles are known for their electron-deficient aromatic systems, which may enhance π-π stacking interactions in biological targets compared to triazoles .

Substituent Effects

- Chlorophenyl Position: The 3,4-dichlorophenyl group in the target compound differs from the 4-chlorophenyl group in or the 2,4-dichloro substitution in sulfentrazone ().

- Triazole Substituents: The 3,5-diphenyl substitution on the triazole contrasts with 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide (), which has pyridyl and sulfanyl groups. Phenyl groups enhance hydrophobicity, while pyridyl/sulfanyl moieties introduce hydrogen-bonding or redox-active sites .

Physicochemical Properties

The 3,4-dichlorophenyl and diphenyltriazole groups in the target compound suggest higher lipophilicity (LogP) than ’s naphthyloxy derivative but lower than ’s trifluoromethoxy-benzothiazole analog. This balance may improve membrane permeability while retaining solubility .

Crystallographic and Conformational Analysis

highlights the importance of molecular conformation in N-substituted acetamides. The target compound’s triazole and dichlorophenyl groups may adopt dihedral angles similar to 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , which exhibited variable angles (54.8°–77.5°) between aromatic rings. Such flexibility could influence packing efficiency and crystal stability .

生物活性

N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide, commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dichlorophenyl group and a diphenyl triazole moiety, which are significant for various pharmacological properties. The following sections delve into the biological activity of this compound, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure comprises:

- A dichlorophenyl group that enhances lipophilicity.

- A triazole ring , which is often associated with diverse biological activities including antifungal and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing triazole rings frequently exhibit antimicrobial activity. This compound has demonstrated effectiveness against various bacterial strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The triazole moiety is also linked to anticancer effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines such as:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15.0 |

| HCT116 (Colon cancer) | 12.5 |

| HeLa (Cervical cancer) | 10.0 |

The compound's mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of cell cycle progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 25.0 |

| COX-2 | 10.0 |

The selectivity towards COX-2 suggests potential for treating inflammatory conditions with reduced gastrointestinal side effects compared to traditional NSAIDs .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives including this compound against clinically isolated pathogens. The results demonstrated significant activity against resistant strains of Staphylococcus aureus, highlighting its potential in combating antibiotic resistance .

Study 2: Anticancer Mechanism

In a separate investigation focusing on the anticancer properties of this compound, researchers reported that treatment with this compound led to marked apoptosis in MCF-7 cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells post-treatment, confirming its role in inducing cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。